N-tetradecylcyclohexanecarboxamide
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Overview
Description
N-Cyclohexanecarbonyltetradecylamine, also known as N-tetradecyl-cyclohexanecarboxamide, is a chemical compound with the molecular formula C21H41NO and a molecular weight of 323.6 g/mol . It is an analog of N-cyclohexanecarbonylpentadecylamine, a selective inhibitor of acidic palmitoylethanolamide amidase (PEAase) . This compound is primarily used in biochemical research, particularly in the study of lipid biochemistry and endocannabinoid systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexanecarbonyltetradecylamine typically involves the reaction of cyclohexanecarbonyl chloride with tetradecylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
The process would involve scaling up the reaction conditions and optimizing parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexanecarbonyltetradecylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid.
Reduction: Formation of cyclohexylamine or cyclohexanol.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
N-Cyclohexanecarbonyltetradecylamine is used in various scientific research applications, including:
Lipid Biochemistry: It is used to study the role of lipids in biological systems and their interactions with proteins.
Endocannabinoid Research: This compound is an analog of fatty acyl ethanolamides, which potentiate the intrinsic biological activity of endocannabinoids.
Neuroscience: It is used to investigate the mechanisms of action of endocannabinoids and their effects on neuronal function.
Pharmaceutical Development: It is used in the development of new drugs targeting the endocannabinoid system.
Mechanism of Action
N-Cyclohexanecarbonyltetradecylamine exerts its effects by inhibiting the activity of acidic palmitoylethanolamide amidase (PEAase), an enzyme that hydrolyzes palmitoylethanolamide . By inhibiting PEAase, this compound increases the levels of palmitoylethanolamide, which has anti-inflammatory and neuroprotective effects . The molecular targets and pathways involved include the endocannabinoid receptors and the modulation of inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
N-Cyclohexanecarbonylpentadecylamine: A selective inhibitor of acidic PEAase with a longer alkyl chain.
N-Cyclohexanecarbonylhexadecylamine: Another analog with an even longer alkyl chain.
Uniqueness
N-Cyclohexanecarbonyltetradecylamine is unique due to its specific alkyl chain length, which affects its potency and selectivity as an inhibitor of acidic PEAase . The variation in alkyl chain length among similar compounds allows researchers to study the structure-activity relationships and optimize the therapeutic potential of these inhibitors .
Properties
IUPAC Name |
N-tetradecylcyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H41NO/c1-2-3-4-5-6-7-8-9-10-11-12-16-19-22-21(23)20-17-14-13-15-18-20/h20H,2-19H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHNEWQWEUOBSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCNC(=O)C1CCCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H41NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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